molecular formula C48H68N8O12 B1255518 Cycloheptamycin CAS No. 30270-78-1

Cycloheptamycin

Cat. No.: B1255518
CAS No.: 30270-78-1
M. Wt: 949.1 g/mol
InChI Key: ASSZAURWVSBFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptamycin is a cyclic heptapeptide antibiotic first identified during mid-20th-century antibiotic discovery efforts . Its chemical structure comprises seven amino acid residues with unique modifications, including methoxy groups, N-methylations, and a formyl-valine moiety. Key physicochemical properties include:

  • Chemical formula: C₄₈H₆₈N₈O₁₂
  • Molecular weight: 949.12 g/mol
  • Melting point: 256–258°C
  • Density: 1.28 g/cm³ (predicted) .

This compound belongs to a class of cyclic peptides known for their antimicrobial activity, though its specific biological targets and clinical applications remain less documented compared to well-characterized antibiotics like cyclosporine or cycloheximide.

Properties

CAS No.

30270-78-1

Molecular Formula

C48H68N8O12

Molecular Weight

949.1 g/mol

IUPAC Name

N-[9-butan-2-yl-6-(1-hydroxypropyl)-3-[(5-methoxy-1H-indol-3-yl)methyl]-15-[(4-methoxyphenyl)methyl]-4,10,12,19-tetramethyl-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-2-formamido-3-methylbutanamide

InChI

InChI=1S/C48H68N8O12/c1-12-26(5)41-45(62)54-40(37(58)13-2)47(64)55(8)36(21-30-23-49-34-19-18-32(67-11)22-33(30)34)48(65)68-28(7)39(53-43(60)38(25(3)4)50-24-57)44(61)52-35(20-29-14-16-31(66-10)17-15-29)42(59)51-27(6)46(63)56(41)9/h14-19,22-28,35-41,49,58H,12-13,20-21H2,1-11H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,62)

InChI Key

ASSZAURWVSBFSV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1C)C)CC2=CC=C(C=C2)OC)NC(=O)C(C(C)C)NC=O)C)CC3=CNC4=C3C=C(C=C4)OC)C)C(CC)O

Synonyms

cycloheptamycin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cycloheptamycin shares structural and functional similarities with other cyclic peptides and antibiotics. Below is a comparative analysis:

Property This compound Cyclosporine Cycloheximide Trichodermin
Chemical Class Cyclic heptapeptide Cyclic undecapeptide Glutarimide antibiotic Trichothecene mycotoxin
Molecular Formula C₄₈H₆₈N₈O₁₂ C₆₂H₁₁₁N₁₁O₁₂ C₁₅H₂₃NO₄ C₂₉H₃₆O₈ (estimated)
Molecular Weight 949.12 g/mol ~1,202.3 g/mol 281.35 g/mol ~536.6 g/mol (estimated)
Primary Indication Antibacterial (research-stage) Immunosuppressant Antifungal Antifungal/Mycotoxin
Mechanism of Action Underexplored; likely targets bacterial cell integrity Inhibits calcineurin, blocking T-cell activation Inhibits eukaryotic translation Disrupts ribosomal function

Key Differences:

Structural Complexity : this compound’s heptapeptide backbone is shorter than cyclosporine’s 11-residue structure but features more post-translational modifications than cycloheximide .

Biological Targets: Unlike cyclosporine (immunosuppressant) and cycloheximide (eukaryotic translation inhibitor), this compound’s antimicrobial spectrum is inferred from its structural class but lacks robust clinical validation .

Development Stage : this compound remains primarily a research compound, whereas cyclosporine and cycloheximide have established therapeutic roles .

Research Findings and Implications

Historical Context

This compound emerged during a surge in antibiotic discovery post-World War II, alongside compounds like trichodermin and tebamin. However, its development stalled due to challenges in scalability, toxicity profiling, and the rise of broader-spectrum antibiotics .

Structural Insights

The compound’s methoxy and N-methyl groups enhance membrane permeability, a trait shared with cyclosporine but absent in simpler cyclic antibiotics like cycloheximide .

Challenges in Comparative Studies

  • Data Gaps : Direct comparative efficacy or pharmacokinetic studies between this compound and analogs are scarce. Most inferences derive from structural parallels rather than head-to-head trials .
  • Regulatory Considerations : Modern guidelines for drug similarity assessment (e.g., EMA’s CHMP framework) emphasize structural and functional equivalence, which this compound lacks relative to clinically validated peers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptamycin
Reactant of Route 2
Cycloheptamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.